molecular formula C10H6BrNO2 B1381549 4-Bromoisoquinoline-6-carboxylic acid CAS No. 1637280-23-9

4-Bromoisoquinoline-6-carboxylic acid

Cat. No.: B1381549
CAS No.: 1637280-23-9
M. Wt: 252.06 g/mol
InChI Key: XLWCQTRYIQADHL-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. The presence of a bromine atom at the 4-position and a carboxylic acid group at the 6-position makes this compound unique and of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromoisoquinoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene . Another method involves the use of palladium-catalyzed electrocyclic reactions of 2-alkynyl benzyl azides, which selectively afford 4-bromoisoquinoline under specific conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromoisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of 4-Bromoisoquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromoisoquinoline-6-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromoisoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWCQTRYIQADHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637280-23-9
Record name 4-bromoisoquinoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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